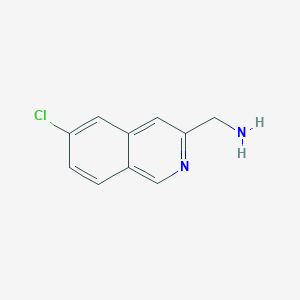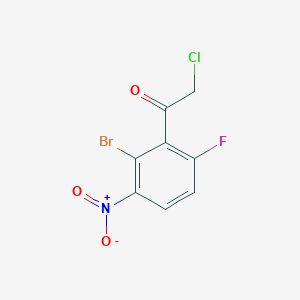
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClFNO3 This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrophenyl ethanone, followed by chlorination. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and chlorine.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of 1-(2-Bromo-6-fluoro-3-aminophenyl)-2-chloroethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these molecular targets, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester .
- 1-(2-Bromo-6-fluoro-3-nitrophenyl)-ethanone .
Uniqueness
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H4BrClFNO3 |
|---|---|
Peso molecular |
296.48 g/mol |
Nombre IUPAC |
1-(2-bromo-6-fluoro-3-nitrophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-8-5(12(14)15)2-1-4(11)7(8)6(13)3-10/h1-2H,3H2 |
Clave InChI |
XIAJGLZIBRFGRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


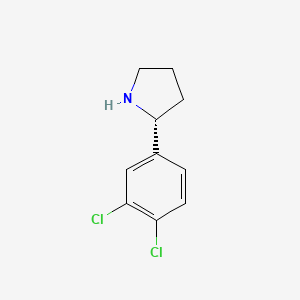


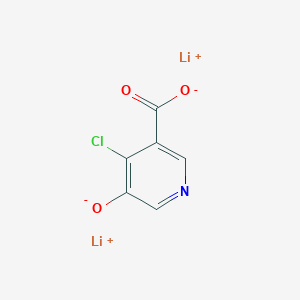
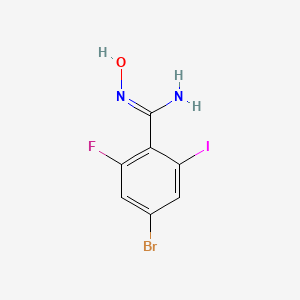
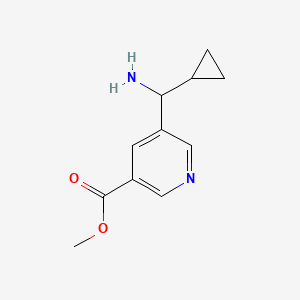
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
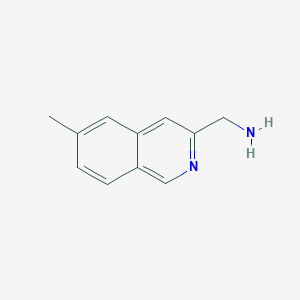
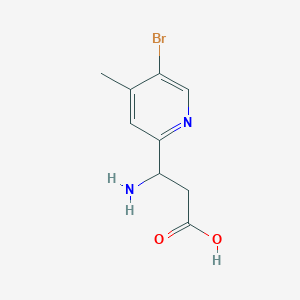
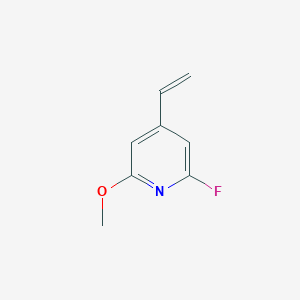


![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
